molecular formula C8H2F5N B1411610 3,5-Difluoro-2-(trifluoromethyl)benzonitrile CAS No. 1806397-97-6

3,5-Difluoro-2-(trifluoromethyl)benzonitrile

Cat. No.: B1411610
CAS No.: 1806397-97-6
M. Wt: 207.1 g/mol
InChI Key: UXLLZZMWGQHYGN-UHFFFAOYSA-N
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Description

3,5-Difluoro-2-(trifluoromethyl)benzonitrile is an aromatic nitrile compound characterized by the presence of two fluorine atoms and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-2-(trifluoromethyl)benzonitrile typically involves the fluorination of aromatic compounds One common method includes the reaction of 3,5-difluorobenzonitrile with trifluoromethylating agents under controlled conditions

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors and advanced purification techniques helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3,5-Difluoro-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms and the trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be obtained.

    Reduction Products: Primary amines.

    Oxidation Products: Carboxylic acids.

Scientific Research Applications

3,5-Difluoro-2-(trifluoromethyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in pharmaceuticals, where it can interact with enzymes or receptors to exert its effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 3-Fluoro-5-(trifluoromethyl)benzonitrile
  • 2,3-Difluoro-6-(trifluoromethyl)benzonitrile
  • 3,5-Bis(trifluoromethyl)benzonitrile

Comparison: 3,5-Difluoro-2-(trifluoromethyl)benzonitrile is unique due to the specific positioning of the fluorine atoms and the trifluoromethyl group, which influences its reactivity and physical properties

Properties

IUPAC Name

3,5-difluoro-2-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F5N/c9-5-1-4(3-14)7(6(10)2-5)8(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXLLZZMWGQHYGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)C(F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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